2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
Description
2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (CAS: 1353997-69-9) is a tertiary amine derivative featuring a chloroacetamide backbone with an ethyl group and an (R)-configured 1-methyl-piperidin-3-yl substituent. Its molecular formula is C₁₁H₂₀ClN₂O, with a molecular weight of 218.73 g/mol .
The compound is synthesized via methods typical for chloroacetamides, likely involving nucleophilic substitution or amidation reactions.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXBMBQFCGEHMF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetamide with N-ethyl-N-(®-1-methyl-piperidin-3-yl)amine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Central Nervous System (CNS) Disorders
Research indicates that derivatives of piperidine, including 2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, may act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors play a critical role in neurotransmission and are implicated in various CNS disorders such as depression and anxiety. The modulation of GPCRs can lead to novel therapeutic strategies for treating these conditions .
Antidepressant Activity
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, research on related piperidine compounds demonstrated significant reductions in immobility time during forced swimming tests, suggesting potential efficacy as antidepressants .
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. The ability to easily modify the piperidine ring makes it a valuable building block in medicinal chemistry .
Chemical Reactions
The chlorinated acetamide group in this compound can participate in various nucleophilic substitution reactions, making it useful for synthesizing other derivatives with potentially enhanced biological activities .
Case Study 1: Antidepressant Development
A recent study explored the antidepressant properties of compounds related to this compound. The results indicated that these compounds could significantly reduce depressive behaviors in rodent models, supporting their potential use in developing new treatments for depression .
Case Study 2: Synthesis and Characterization
Another research project focused on the synthesis of this compound as part of a larger effort to create novel GPCR modulators. The study detailed the synthetic pathway and characterized the final product using NMR and mass spectrometry techniques, confirming its structure and purity .
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Insights :
- Ring Modifications : Piperidine ring substitutions (e.g., methyl vs. ethyl) influence conformational flexibility and hydrogen-bonding capacity .
- Functional Group Variations : Pyrazole or pyridine-containing analogues (e.g., ) exhibit distinct electronic profiles, enhancing interactions with biological targets like enzymes or receptors.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, structurally similar indole-containing acetamides exhibit melting points between 159–187°C .
- Lipophilicity : The ethyl and piperidine groups in the target compound likely confer moderate lipophilicity, contrasting with more polar pyridine-based analogues (e.g., 5RH3 in ) that show enhanced solubility.
Biological Activity
2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, with the CAS number 1353997-69-9, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
The compound is characterized by the following structural features:
- Chlorine atom at the second position.
- Ethyl group and piperidine derivative contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 241.70 g/mol |
| CAS Number | 1353997-69-9 |
| Solubility | Moderate in aqueous solution |
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, modifications in similar piperidine derivatives have been shown to enhance their efficacy against parasites, particularly in malaria models.
Case Study: Antiparasitic Efficacy
In a study evaluating various analogs, it was found that modifications to the piperidine structure could lead to a substantial increase in potency. For example, an N-methyl substitution resulted in an EC50 value of 0.064 µM, indicating strong activity against Plasmodium falciparum .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results suggest that modifications to the piperidine structure can enhance the antimicrobial properties of related compounds .
The mechanism by which this compound exerts its biological effects may involve interference with key metabolic pathways in target organisms. Structural studies have indicated that the presence of halogen atoms and specific functional groups can significantly influence the binding affinity and selectivity towards biological targets.
Research Findings
Recent studies on related compounds highlight the importance of structural modifications in enhancing biological activity. For example, research on pyrrole derivatives shows that specific substitutions can lead to improved solubility and metabolic stability while maintaining or enhancing biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
